N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine
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Overview
Description
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the thiazole ring with a dimethylamino propyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine can be compared with other thiazole derivatives and bromophenyl compounds:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring but differ in their side chains and functional groups.
Bromophenyl Compounds: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group but differ in their additional functional groups and overall structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry
Properties
Molecular Formula |
C20H22BrN3S |
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Molecular Weight |
416.4g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22BrN3S/c1-23(2)13-6-14-24-19(16-9-11-17(21)12-10-16)15-25-20(24)22-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |
InChI Key |
BIMDMCJUWJXNSQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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